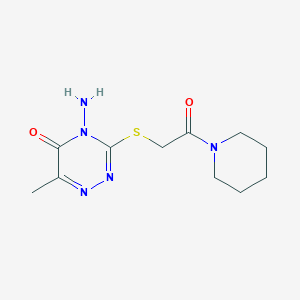

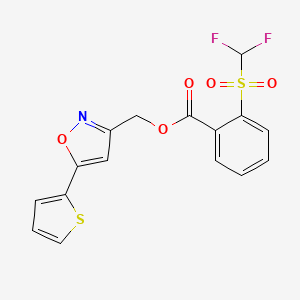

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

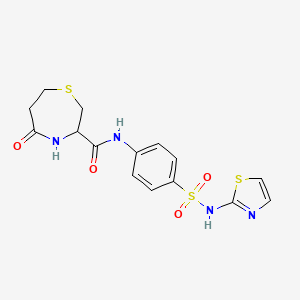

Microwave-Assisted Synthesis for Antimicrobial Agents : A study described a rapid, environmentally friendly microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showcasing significant antibacterial and antifungal activities against various bacterial strains. This method offers increased reaction rates and better yields, suggesting potential applications in developing antimicrobial compounds (Raval, Naik, & Desai, 2012).

Antimicrobial and Anti-inflammatory Activities : Another research synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts, testing them for analgesic, anti-inflammatory, and antimicrobial activities. This study suggests the versatility of thiazolyl-sulfamoyl phenyl derivatives in creating compounds with potential health applications (Gein et al., 2019).

Anticancer Potential

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : Research on pyrazole-sulfonamide derivatives has shown promising broad-spectrum antitumor activities, particularly against HeLa and C6 cell lines. Some compounds were found to have cell selective effects, offering insights into designing effective anticancer drugs (Mert et al., 2014).

Combining Quinazolinone and Thiazolidinone for Antimicrobial Agents : A study synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showing in vitro antibacterial and antifungal activities against various pathogens. This research underscores the therapeutic potential of integrating quinazolinone and thiazolidinone frameworks (Desai, Dodiya, & Shihora, 2011).

Synthesis Techniques and Biological Activity

- Parallel Synthesis of Thiadiazole Libraries : Demonstrating a general method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, this research highlights the efficiency of utilizing carboxamidine dithiocarbamate for synthesizing compounds with potential pharmacological activities (Park et al., 2009).

Propiedades

IUPAC Name |

5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S3/c20-13-5-7-24-9-12(18-13)14(21)17-10-1-3-11(4-2-10)26(22,23)19-15-16-6-8-25-15/h1-4,6,8,12H,5,7,9H2,(H,16,19)(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIWLGZKHYZVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one](/img/structure/B2742948.png)

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)

![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)